molecular formula C10H13N3O2S B14210700 TAFI inhibitor

TAFI inhibitor

Cat. No.: B14210700
M. Wt: 239.30 g/mol
InChI Key: YHBCRXAIIVZWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thrombin activatable fibrinolysis inhibitor (TAFI) is a plasma zymogen that, upon activation, becomes a potent attenuator of the fibrinolytic system. It is activated by thrombin, plasmin, or the thrombin/thrombomodulin complex . TAFI inhibitors are compounds designed to antagonize the function of TAFI, thereby promoting fibrinolysis and preventing excessive clot formation. These inhibitors have garnered significant interest due to their potential therapeutic applications in treating thrombotic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAFI inhibitors typically involves complex organic synthesis techniques. One common method includes the use of specific reagents and catalysts to achieve the desired molecular structure. For instance, various TAFI concentrations can be activated in Hank’s buffer saline solution with thrombin, thrombomodulin, and calcium chloride .

Industrial Production Methods

Industrial production of TAFI inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

TAFI inhibitors undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of TAFI inhibitors include:

Major Products Formed

The major products formed from these reactions are typically the activated forms of TAFI inhibitors, which can then be used in various therapeutic applications .

Scientific Research Applications

TAFI inhibitors have a wide range of scientific research applications, including:

Mechanism of Action

TAFI inhibitors exert their effects by preventing the activation of TAFI, thereby promoting fibrinolysis. The molecular targets of TAFI inhibitors include the active sites of thrombin and thrombomodulin, which are essential for the activation of TAFI. By inhibiting these interactions, TAFI inhibitors enhance the breakdown of fibrin clots and prevent excessive clot formation .

Comparison with Similar Compounds

Similar Compounds

    Carboxypeptidase B: Similar to TAFI in structure and function but differs in its activation and regulatory mechanisms.

Uniqueness of TAFI Inhibitors

TAFI inhibitors are unique in their ability to specifically target the TAFI activation pathway, making them highly effective in promoting fibrinolysis without affecting other coagulation pathways. This specificity reduces the risk of bleeding complications, which is a common side effect of other anticoagulant therapies .

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid

InChI

InChI=1S/C10H13N3O2S/c11-10(12)13-7-3-1-2-6(4-7)8(5-16)9(14)15/h1-4,8,16H,5H2,(H,14,15)(H4,11,12,13)

InChI Key

YHBCRXAIIVZWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)N)C(CS)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.